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molecular formula C14H15NO B3103754 2-(Benzyloxy)-N-methylaniline CAS No. 144879-44-7

2-(Benzyloxy)-N-methylaniline

Cat. No. B3103754
M. Wt: 213.27 g/mol
InChI Key: AMNSYLBRSSWYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06046183

Procedure details

A well-stirred solution of (25) (0.295 g., 1.0 mM), methyl iodide (0.25 mL, 4.0 mM) and anhydrous acetone (5.0 ml) is set in an oil-bath previously heated to 59° C., and kept for 2 minutes. Powdered anhydrous potassium hydroxide (0.225 g., 4.0 mM) is added all at once, and the bath temperature allowed to rise to 65° C. Clumping-up of some of the KOH is observed. After 15 additional minutes, the reaction mixture is removed from the bath, allowed to cool, and the volatiles removed. Methanol (7 mL) is added with stirring to the residue of N-Methyl-N-trifluoroacetyl-2-benzyloxyaniline (26) obtained, followed by water (1 mL), and methanol (2 mL) (to wash down the sides). After stirring overnight at ambient temperatures, the methanol is removed in vacuo, the residue distributed between ether and water, separated, the organic layer washed with additional water, saturated sodium chloride solution, and dried over sodium sulfate. Concentration of the filtered ether solution gives the title compound (27) (0.212 g.) as an oil. NMR, MS, and TLC indicate little, if any, dimethyl compound.
Name
( 25 )
Quantity
0.295 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.225 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=O.CI.CC(C)=O.[OH-].[K+]>CO.O>[CH3:3][NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4|

Inputs

Step One
Name
( 25 )
Quantity
0.295 g
Type
reactant
Smiles
FC(C(=O)NC1=C(C=CC=C1)OCC1=CC=CC=C1)(F)F
Name
Quantity
0.25 mL
Type
reactant
Smiles
CI
Name
Quantity
5 mL
Type
reactant
Smiles
CC(=O)C
Step Two
Name
Quantity
0.225 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
59 °C
Stirring
Type
CUSTOM
Details
with stirring to the residue of N-Methyl-N-trifluoroacetyl-2-benzyloxyaniline (26)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 65° C
CUSTOM
Type
CUSTOM
Details
After 15 additional minutes, the reaction mixture is removed from the bath
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the volatiles removed
ADDITION
Type
ADDITION
Details
Methanol (7 mL) is added
CUSTOM
Type
CUSTOM
Details
obtained
WASH
Type
WASH
Details
to wash down the sides)
STIRRING
Type
STIRRING
Details
After stirring overnight at ambient temperatures
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the methanol is removed in vacuo
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
the organic layer washed with additional water, saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
CNC1=C(C=CC=C1)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.212 g
YIELD: CALCULATEDPERCENTYIELD 99.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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